molecular formula C14H11F2N3O3S B2715265 (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 868375-74-0

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No. B2715265
CAS RN: 868375-74-0
M. Wt: 339.32
InChI Key: VTBAOOXSDIYOKR-VKAVYKQESA-N
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Description

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C14H11F2N3O3S and its molecular weight is 339.32. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypoglycemic and Hypolipidemic Activities

Research has demonstrated the synthesis and evaluation of novel thiazolidinedione ring-containing molecules, including analogs related to the compound , showing significant reduction in blood glucose, cholesterol, and triglyceride levels in high-fat diet-fed rats (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Heterocyclic Compound Synthesis

Another study explored the synthesis of various heterocyclic compounds, including thiazolidin-2-ylidene derivatives, highlighting their potential applications in various fields of chemistry and pharmacology (Obydennov et al., 2017).

Antioxidant Agent Modeling and Docking

A research focused on synthesizing thiazol-acetamide thiazolyl-pyrrole analogs and evaluated their antioxidant efficacy through molecular docking and in vitro studies. This indicates the potential of such compounds in developing antioxidant agents (Hossan, 2020).

Environmental Applications

A study on N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide, a compound with a similar thiazolyl structure, demonstrated its efficacy in removing heavy metals like Cd2+ and Zn2+ from industrial wastes, showing the environmental applications of such compounds (Zargoosh et al., 2015).

Anticancer Activities

Research into pyridine linked thiazole derivatives has revealed promising anticancer activity against various cancer cell lines, indicating the therapeutic potential of such compounds (Alqahtani & Bayazeed, 2020).

Synthesis of Polyfunctionalized Heterocyclic Compounds

Another study reported the synthesis of polyfunctionalized heterocyclic compounds derived from a related chemical structure, demonstrating significant antitumor activities against various human cancer cell lines (Shams et al., 2010).

Src Kinase Inhibitory and Anticancer Activities

Research on thiazolyl N-benzyl-substituted acetamide derivatives, including compounds with a similar structural framework, showed inhibitory activities against Src kinase and various cancer cells, suggesting their potential in cancer therapy (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O3S/c1-18-13-8(16)4-7(15)5-9(13)23-14(18)17-10(20)6-19-11(21)2-3-12(19)22/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBAOOXSDIYOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)CN3C(=O)CCC3=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

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